molecular formula C8H13ClO B14320549 1-Pentanone, 5-chloro-1-cyclopropyl- CAS No. 106230-26-6

1-Pentanone, 5-chloro-1-cyclopropyl-

Cat. No.: B14320549
CAS No.: 106230-26-6
M. Wt: 160.64 g/mol
InChI Key: WXWDMPHYEZPZLR-UHFFFAOYSA-N
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Description

1-Pentanone, 5-chloro-1-cyclopropyl- is an organic compound with a unique structure that combines a cyclopropyl group and a chlorinated pentanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 5-chloro-1-cyclopropyl- can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-Pentanone, 5-chloro-1-cyclopropyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 5-chloro-1-cyclopropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pentanone, 5-chloro-1-cyclopropyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 5-chloro-1-cyclopropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanone, 5-chloro-: Similar structure but lacks the cyclopropyl group.

    Cyclopropylmethyl ketone: Contains the cyclopropyl group but lacks the chlorinated pentanone structure.

    5-Chloro-2-pentanone: Similar chlorinated pentanone structure but lacks the cyclopropyl group.

Uniqueness

1-Pentanone, 5-chloro-1-cyclopropyl- is unique due to the combination of the cyclopropyl group and the chlorinated pentanone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

106230-26-6

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

5-chloro-1-cyclopropylpentan-1-one

InChI

InChI=1S/C8H13ClO/c9-6-2-1-3-8(10)7-4-5-7/h7H,1-6H2

InChI Key

WXWDMPHYEZPZLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCCCCl

Origin of Product

United States

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